N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C17H14ClFN2O3S2 and its molecular weight is 412.88. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
- Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to the chemical structure , have shown significant antibacterial activities. A specific derivative demonstrated effective antibacterial activity against rice bacterial leaf blight, with better effectiveness than some commercial agents. This compound also stimulated an increase in plant resistance against the bacterial leaf blight (Shi et al., 2015).
Anticonvulsant Properties
- Heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Among these, certain compounds showed protection against picrotoxin-induced convulsion (Farag et al., 2012).
DNA Binding and Cleavage, Anticancer Activity
- Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of the chemical structure , have been studied for their binding affinity to DNA and their ability to cleave DNA. These complexes showed antiproliferative activity in yeast and human tumor cells, indicating their potential as anticancer agents (González-Álvarez et al., 2013).
Enzyme Inhibition
- Certain halogenated sulfonamides, which are structurally similar to the compound , have been synthesized and tested as inhibitors of the carbonic anhydrase enzyme. These compounds showed potential as antitumor agents, indicating their relevance in cancer research (Ilies et al., 2003).
Structural Analysis
- Investigations into the crystal structures of closely related sulfonamides have been conducted. Such studies are crucial for understanding the molecular interactions and properties of these compounds (Suchetan et al., 2016).
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3S2/c1-10-8-11(18)9-14-16(10)21-17(25-14)20-15(22)6-7-26(23,24)13-4-2-12(19)3-5-13/h2-5,8-9H,6-7H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGGXEYPTUBDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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